Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a prop-2-ynyl group attached to an amino acid derivative. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride typically involves the reaction of propargyl bromide with an amino acid derivative in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the amino acid derivative part of the molecule.
Substitution: The compound can participate in substitution reactions, where the prop-2-ynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the prop-2-ynyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The prop-2-ynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific enzymes or receptors. The amino acid derivative part of the molecule may also play a role in modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynylsulfonium Salts: These compounds share the prop-2-ynyl group and are used in similar chemical reactions.
Propargyl Bromide Derivatives: These derivatives are used in the synthesis of various organic compounds and have similar reactivity.
N-Substituted Pyrrole-2-carboxaldehydes: These compounds undergo similar annulation reactions and have comparable applications in research.
Uniqueness
Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride is unique due to its specific structure, which combines a prop-2-ynyl group with an amino acid derivative. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h1,6-7H,5,9H2,2-3H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYANNTKVZVBL-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC#C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC#C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.